5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
Description
5-(1-Ethyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound featuring a thiophene ring linked to a 1,2,4-triazole moiety substituted with an ethyl group. This structure combines the aromaticity of thiophene with the hydrogen-bonding capabilities of the triazole amine, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-(2-ethyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-2-12-8(10-5-11-12)6-3-4-7(9)13-6/h3-5H,2,9H2,1H3 |
InChI Key |
FYZJVCCWBZGZON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2=CC=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with a thiophene derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Key Research Findings
- Synthesis Challenges : Ethyl-substituted triazoles require careful control of cyclization conditions to avoid byproducts (e.g., tetrazole formation) .
- Bioactivity Trends : Thiadiazoles with bulky substituents (e.g., naproxen) show stronger analgesic effects, while triazole-thiophene hybrids may prioritize antimicrobial activity .
Biological Activity
5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine (CAS Number: 1251366-17-2) is a compound that has garnered attention for its potential biological activities. This paper aims to synthesize current research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 194.26 g/mol. Its structure includes a thiophene ring linked to a triazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1251366-17-2 |
| Molecular Formula | C₈H₁₀N₄S |
| Molecular Weight | 194.26 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the triazole moiety suggests potential interactions with enzymes involved in various metabolic pathways. For instance, compounds containing triazole rings have been shown to inhibit DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), an enzyme crucial for the biosynthesis of mycobacterial cell walls. This inhibition could lead to significant implications in tuberculosis treatment .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of similar triazole derivatives against Mycobacterium tuberculosis (Mtb). For example, certain triazole hybrids exhibited IC50 values as low as 2.2 μM against DprE1, indicating strong inhibitory effects . While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable activity.
Cytotoxicity and Antitumor Activity
The cytotoxic properties of related compounds have been assessed using various cancer cell lines. For instance, thiazole-containing compounds have shown promising results with IC50 values indicating effective inhibition of cell proliferation in tumor models . Although direct studies on this compound are sparse, the presence of thiophene and triazole suggests potential antitumor activity through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
A notable study highlighted the synthesis and evaluation of several triazole derivatives for their biological activities. These studies utilized MTT assays to determine cytotoxic effects against various cancer cell lines and found that modifications in the side chains significantly influenced their potency . Such findings underscore the importance of structural optimization in enhancing biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
